molecular formula C17H17ClN4O2 B2912869 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide CAS No. 1258708-82-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide

Cat. No.: B2912869
CAS No.: 1258708-82-5
M. Wt: 344.8
InChI Key: YUNFIMUNCIKVKC-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a 1,2,4-oxadiazole ring, a chlorophenyl group, and a cyanocyclobutyl moiety, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the cyanocyclobutyl moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide
  • 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide

Uniqueness

Compared to similar compounds, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-22(17(11-19)9-2-10-17)15(23)8-7-14-20-16(21-24-14)12-3-5-13(18)6-4-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNFIMUNCIKVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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